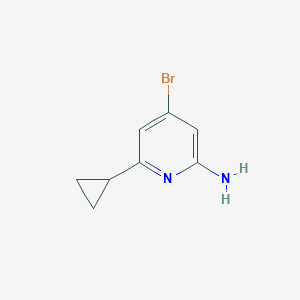
1-Bromo-6-chloronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-6-chloronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrClO and a molecular weight of 257.51 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 1 and 6 positions, respectively, and a hydroxyl group at the 2 position
Méthodes De Préparation
The synthesis of 1-Bromo-6-chloronaphthalen-2-ol typically involves halogenation reactions. . This reaction involves the conversion of an amino group to a diazonium salt, followed by its substitution with bromine and chlorine under specific conditions. Industrial production methods may involve similar halogenation techniques, optimized for higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-6-chloronaphthalen-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at the 2 position can undergo oxidation to form quinones or reduction to form corresponding alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative under palladium catalysis.
Common reagents used in these reactions include Selectfluor, sodium dithionite, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-6-chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives have been studied for their potential anticancer, antiangiogenic, and antioxidant activities. These properties make it a candidate for drug development and therapeutic research.
Mécanisme D'action
The mechanism by which 1-Bromo-6-chloronaphthalen-2-ol exerts its effects is primarily through its interactions with various molecular targets. For instance, its anticancer activity is believed to involve the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-Bromo-6-chloronaphthalen-2-ol can be compared with other halogenated naphthalenes, such as 1-Bromo-8-chloronaphthalene and 6-Bromo-1-chloronaphthalen-2-ol . These compounds share similar structural features but differ in the positions of the halogen atoms. The unique positioning of bromine and chlorine in this compound imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications.
Similar Compounds
- 1-Bromo-8-chloronaphthalene
- 6-Bromo-1-chloronaphthalen-2-ol
- 1-Bromo-2-chloronaphthalene
These compounds, while similar in structure, exhibit different properties and reactivities due to the variations in halogen positioning.
Propriétés
Formule moléculaire |
C10H6BrClO |
|---|---|
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
1-bromo-6-chloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6BrClO/c11-10-8-3-2-7(12)5-6(8)1-4-9(10)13/h1-5,13H |
Clé InChI |
BBAMQILJPDIRLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2Br)O)C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbicyclo[3.3.1]nonan-1-ol](/img/structure/B12830793.png)

![2-Ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B12830819.png)
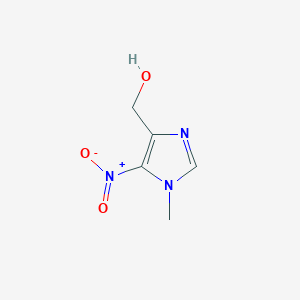
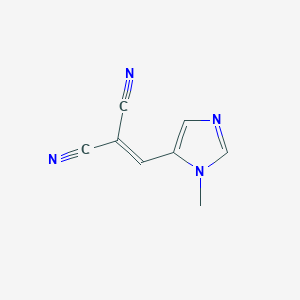
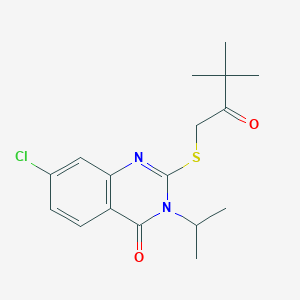
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

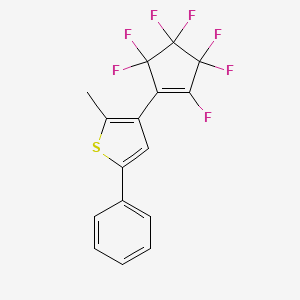
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)
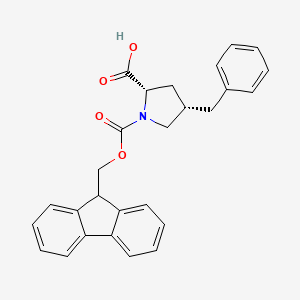
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)
